molecular formula C14H9BrN2O2 B2594056 5-bromo-3-[(4-hydroxyphenyl)imino]-1H-indol-2-one CAS No. 57743-19-8

5-bromo-3-[(4-hydroxyphenyl)imino]-1H-indol-2-one

Cat. No. B2594056
CAS RN: 57743-19-8
M. Wt: 317.142
InChI Key: GSGCZPFWJATBBQ-UHFFFAOYSA-N
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Description

The compound “5-bromo-3-[(4-hydroxyphenyl)imino]-1H-indol-2-one” is an organic compound with the CAS Number: 57743-19-8. It has a linear formula of C14H9BrN2O2 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of the compound is (3Z)-5-bromo-3-[(4-hydroxyphenyl)imino]-1,3-dihydro-2H-indol-2-one . The InChI code is 1S/C14H9BrN2O2/c15-8-1-6-12-11(7-8)13(14(19)17-12)16-9-2-4-10(18)5-3-9/h1-7,18H,(H,16,17,19) .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 317.14 . The compound is solid in its physical form .

Scientific Research Applications

Antimicrobial Activities

A study on 1,2,3-triazole derivatives, including compounds similar to 5-bromo-3-[(4-hydroxyphenyl)imino]-1H-indol-2-one, reported enhanced antimicrobial activities against specific pathogens. These findings underscore the potential of such compounds in novel antimicrobial research, offering insights into designing more potent antimicrobials (Xu Zhao et al., 2012).

Metal Complex Synthesis

Research involving the synthesis and thermal analysis of copper(II) and oxido-vanadium(IV) complexes with related compounds has been conducted. These studies provide valuable information on the structural and thermal properties of such metal complexes, contributing to the field of coordination chemistry (R. Takjoo et al., 2013).

Organic Synthesis and Transformation

Investigations into the reactivity of brominated indoles and their interactions with other organic compounds have revealed unique pathways for organic synthesis. Such studies demonstrate the versatility of these compounds in organic chemistry, enabling the creation of new molecules with potential applications in various fields (Richard Kammel et al., 2015).

Cytotoxicity Evaluation

A study on the synthesis and cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones, closely related to the compound , highlighted their potential against various human tumor cell lines. This points to the importance of such compounds in developing new anticancer agents (N. Karalı et al., 2002).

Hydrogen Bonding Studies

Multinuclear magnetic resonance studies on similar compounds have explored intramolecular hydrogen bonding. These studies contribute significantly to our understanding of the structural dynamics and tautomeric equilibrium of Schiff and Schiff-Mannich bases, important in various chemical and biological processes (W. Schilf et al., 2000).

Facile Synthesis of Indoles

Research on the synthesis of 2-(4-hydroxybiphenyl-3-yl)-1H-indoles from anilines and 5′-bromo-2′-hydroxyacetophenone showcases a novel approach to creating pharmacologically active molecules. This work emphasizes the role of such compounds in facilitating the production of bioactive indoles (Milan Subedi et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The signal word for the compound is “Warning”. The hazard statements include H302, H312, and H332. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

5-bromo-3-(4-hydroxyphenyl)imino-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-8-1-6-12-11(7-8)13(14(19)17-12)16-9-2-4-10(18)5-3-9/h1-7,18H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGCZPFWJATBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C2C3=C(C=CC(=C3)Br)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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